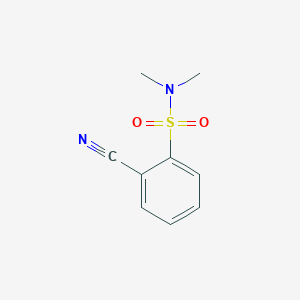

2-氰基-N,N-二甲基苯磺酰胺

描述

2-Cyano-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 2-cyano-N,N-dimethylbenzenesulfonamide is 1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Cyano-N,N-dimethylbenzenesulfonamide has a molecular weight of 210.26 . It should be stored at room temperature .科学研究应用

Synthesis of Benzonitriles and Pharmaceuticals 2-Cyano-N,N-dimethylbenzenesulfonamide is used in the synthesis of benzonitriles. Anbarasan et al. (2011) demonstrated its use as a cyanation reagent for aryl and heteroaryl bromides, resulting in good to excellent yields. This method has been applied to create pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Heterocyclic Synthesis and Biological Activity Aal et al. (2007) used 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide for the synthesis of compounds with antimicrobial and antifungal properties (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Chemical Reactions and Transformations Watanabe et al. (1969) studied the transformation of N,N-dimethylbenzenesulfonamide with n-butyllithium, leading to various chemical reactions and producing compounds like carbinol, imine, amide, and acid (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

Gas-Liquid Chromatography Applications Vandenheuvel and Gruber (1975) reported on the use of N-dimethylaminomethylene derivatives, derived from primary sulfonamides like 2-cyano-N,N-dimethylbenzenesulfonamide, for their properties in gas-liquid chromatography. These derivatives were used for the chromatographic determination of sulfonamides in biological studies (Vandenheuvel & Gruber, 1975).

Cyanation of Chelation Assisted C-H Bonds The compound has been employed in the cyanation of chelation-assisted C-H bonds. Chaitanya et al. (2013) used it for the synthesis of benzonitrile derivatives and in the formal synthesis of the isoquinoline alkaloid, menisporphine (Chaitanya, Yadagiri, & Anbarasan, 2013).

Electroanalytical Studies Santelices and Hawley (1977) explored the redox behavior of N,N-dimethylbenzenesulfonamide and related compounds using electroanalytical methods, providing insights into their electron-transfer processes (Santelices & Hawley, 1977).

Direct Cyanation of Aromatic C-H Bond Dong et al. (2015) used N-cyano-N-phenyl-p-methylbenzenesulfonamide for the cyanation of aromatic C-H bonds, leading to the synthesis of 2-(Alkylamino)benzonitriles (Dong, Wu, Liu, Liu, & Sun, 2015).

Deoxycyanamidation of Alcohols Ayres et al. (2017) developed a one-pot deoxycyanamidation of alcohols using 2-cyano-N,N-dimethylbenzenesulfonamide, offering a novel approach for the synthesis of tertiary cyanamides (Ayres, Ashford, Stöckl, Prudhomme, Ling, Platts, & Morrill, 2017).

安全和危害

属性

IUPAC Name |

2-cyano-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKMCORZIWAQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351328 | |

| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N,N-dimethylbenzenesulfonamide | |

CAS RN |

168971-53-7 | |

| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

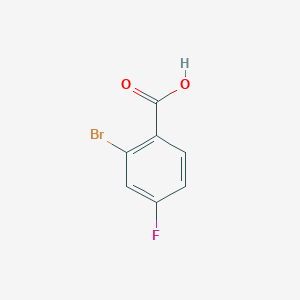

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)